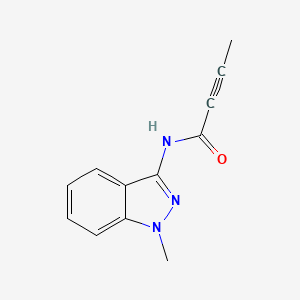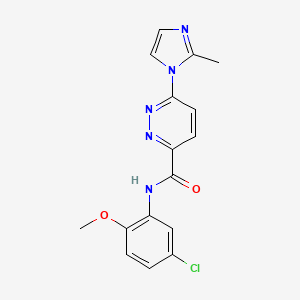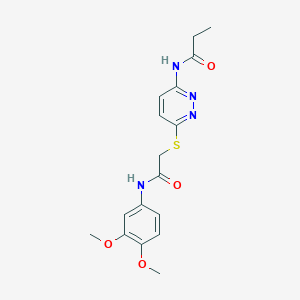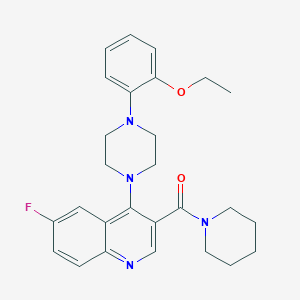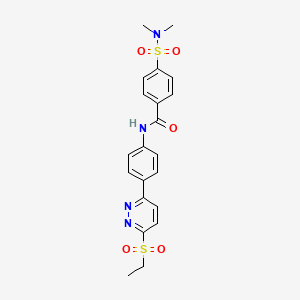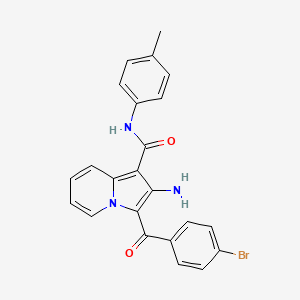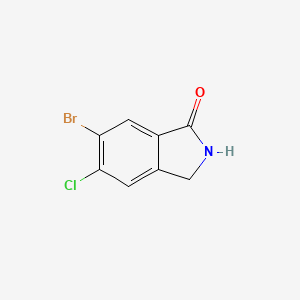
6-Bromo-5-chloro-2,3-dihydroisoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-chloro-2,3-dihydroisoindol-1-one is a chemical compound with the molecular formula C8H5BrClNO and a molecular weight of 246.49 . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrClNO/c9-6-2-5-4 (1-7 (6)10)3-11-8 (5)12/h1-2H,3H2, (H,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.Mécanisme D'action
6-Bromo-5-chloro-2,3-dihydroisoindol-1-one inhibits the activity of proteins and enzymes by binding to their active sites. This binding prevents the proteins and enzymes from carrying out their normal functions, resulting in a decrease in their activity. In the case of CK2, this compound binds to the ATP-binding site of the enzyme, preventing ATP from binding and inhibiting the enzyme's activity. In the case of 15-lipoxygenase, this compound binds to the active site of the enzyme, preventing it from catalyzing the formation of inflammatory molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific proteins and enzymes it inhibits. Inhibition of CK2 has been shown to reduce cell proliferation and survival, while inhibition of 15-lipoxygenase has been shown to reduce inflammation. In addition, this compound has been shown to have anti-tumor effects in animal models of cancer. These effects are likely due to the inhibition of CK2, which is involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as proteins. In addition, this compound has been shown to have good bioavailability and pharmacokinetics, which makes it a promising candidate for drug development. One limitation of using this compound is that it is a relatively new compound, and its long-term effects are not yet fully understood. In addition, the specific proteins and enzymes that this compound inhibits may have other functions that are not yet known.
Orientations Futures
There are several future directions for research on 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one. One area of interest is the development of this compound as a potential cancer therapy. In addition, the specific proteins and enzymes that this compound inhibits may have other functions that are not yet known, and further research is needed to fully understand the effects of this compound on these proteins and enzymes. Finally, the development of more potent and selective inhibitors of CK2 and 15-lipoxygenase may lead to the development of more effective therapies for cancer and inflammation.
Méthodes De Synthèse
6-Bromo-5-chloro-2,3-dihydroisoindol-1-one has been synthesized using various methods, including the reaction between 5-chloroisatoic anhydride and 6-bromoindoline in the presence of a base. Another method involves the reaction between 5-chloroisatoic anhydride and 6-bromoindole in the presence of a palladium catalyst. Both methods have been successful in producing this compound in good yields.
Applications De Recherche Scientifique
6-Bromo-5-chloro-2,3-dihydroisoindol-1-one has been used in scientific research to study various biological processes, including inflammation, cancer, and neurological disorders. This compound has shown promising results in inhibiting the activity of certain enzymes and proteins that are involved in these processes. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This inhibition has been shown to reduce the growth of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the activity of the enzyme 15-lipoxygenase, which is involved in inflammation. This inhibition has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
6-bromo-5-chloro-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-6-2-5-4(1-7(6)10)3-11-8(5)12/h1-2H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANNRBPFQHMHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

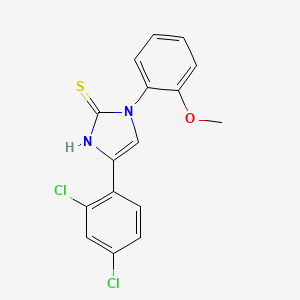
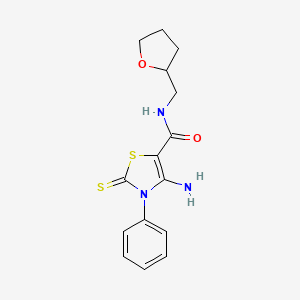
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)
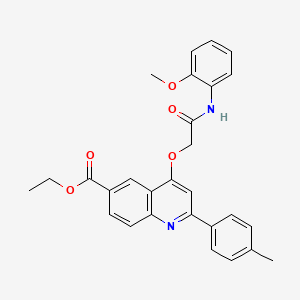
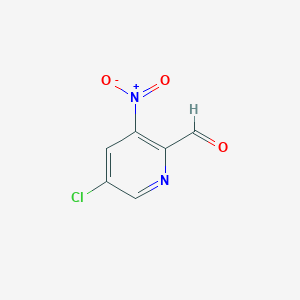
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)
